molecular formula C16H12FIN2OS B3011413 N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide CAS No. 865545-05-7

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

Cat. No. B3011413
M. Wt: 426.25
InChI Key: YIDOXLBSEAFJME-KNTRCKAVSA-N
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Description

The compound N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is a chemically synthesized molecule that likely contains a benzothiazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of substituents such as an ethyl group, a fluoro group, and an iodobenzamide group suggests that this compound could have interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, similar compounds with benzothiazole structures have been synthesized and studied for various applications, including as potential anticancer agents and as antagonists for certain receptors .

Synthesis Analysis

The synthesis of related benzothiazole derivatives typically involves the condensation of 2-aminobenzothiazole with various aldehydes or ketones. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was achieved by condensing 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . Similarly, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized through a multi-step process involving acyl chlorination, coupling, and cyclization reactions . These methods could potentially be adapted for the synthesis of N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is typically confirmed using various spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For example, the structure of a synthesized benzothiazole compound was confirmed using elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework, functional groups, and the overall geometry of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions due to the presence of reactive sites on the molecule. The fluoro and amino groups can be involved in substitution reactions, while the benzothiazole core can engage in electrophilic aromatic substitution and nucleophilic substitution reactions. The specific reactivity of N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide would depend on the electronic effects of the substituents and the steric hindrance they provide.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of halogen atoms like fluorine and iodine can significantly affect the compound's polarity, solubility, and reactivity. For instance, the introduction of a fluoro group can enhance the lipophilicity of the molecule, potentially improving its bioavailability . The iodine substituent might also make the compound suitable for use in certain types of imaging or as a heavy atom for X-ray crystallography. The exact properties of N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide would need to be determined experimentally.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Microwave-Induced Synthesis of Fluorobenzamides Containing Thiazole : Researchers synthesized 5-arylidene derivatives bearing a fluorine atom, including N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-fluorobenzamides through conventional and microwave methods. These compounds exhibited significant antimicrobial activity against various bacteria and fungi. The presence of a fluorine atom was essential for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

Benzothiazole Acylhydrazones as Anticancer Agents : A study synthesized new benzothiazole derivatives and investigated their anticancer activity. The derivatives showed cytotoxic activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, with potential as anticancer agents (Osmaniye et al., 2018).

Biological Activity and Molecular Interactions

Fluorinated 2-(4-Aminophenyl)Benzothiazoles : This study focused on the synthesis and in vitro biological properties of fluorinated benzothiazoles, highlighting their cytotoxicity in sensitive human breast and prostate cell lines. These compounds displayed potent antitumor properties, providing insights into the development of new anticancer drugs (Hutchinson et al., 2001).

properties

IUPAC Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FIN2OS/c1-2-20-13-8-7-10(17)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDOXLBSEAFJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

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